

# The Dichotomous Role of CART(55-102) in Psychostimulant Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | CART(55-102)(rat) |           |
| Cat. No.:            | B561573           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Cocaine- and amphetamine-regulated transcript (CART) peptides are neuropeptides implicated in a wide array of physiological processes, including feeding, stress, and reward. The biologically active fragment, CART(55-102), has emerged as a significant modulator of the behavioral and neurochemical effects of psychostimulants like cocaine and amphetamine. This technical guide provides a comprehensive overview of the current understanding of CART(55-102)'s role in psychostimulant action in rats, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

# Data Presentation: Quantitative Effects of CART(55-102)

The following tables summarize the key quantitative findings from studies investigating the effects of CART(55-102) on psychostimulant-related behaviors in rats.

Table 1: Effects of Intra-Ventral Tegmental Area (VTA) Administration of CART(55-102) on Locomotor Activity



| Dose (μ g/side ) | Change in<br>Locomotor Activity              | Antagonist Effect<br>(Haloperidol)          | Reference |
|------------------|----------------------------------------------|---------------------------------------------|-----------|
| 0.2 - 5.0        | Dose-dependent increase                      | Blocked by 0.03-1.0<br>mg/kg i.p.           | [1]       |
| 1.0              | Significant increase                         | Attenuated by 0.1 and 0.3 mg/kg haloperidol | [1]       |
| 5.0              | Significant increase, potential for seizures | -                                           | [1]       |

Table 2: Effects of Intra-Ventral Tegmental Area (VTA) Administration of CART(55-102) on Conditioned Place Preference (CPP)

| Dose (μ g/side ) | Conditioning<br>Injections | Outcome                      | Reference |
|------------------|----------------------------|------------------------------|-----------|
| 1.0              | 4                          | Significant place preference | [1]       |

Table 3: Effects of Intraperitoneal (i.p.) Administration of CART(55-102) on Psychostimulant-Induced Locomotion



| CART(55-102) Dose<br>(µg/kg) | Psychostimulant               | Change in<br>Locomotor Activity                           | Reference |
|------------------------------|-------------------------------|-----------------------------------------------------------|-----------|
| 10, 25                       | Cocaine (10 mg/kg<br>i.p.)    | Attenuation                                               | [2]       |
| 25                           | Amphetamine (2 mg/kg i.p.)    | Attenuation                                               | [2]       |
| 10, 25, 50, 100              | Cocaine (10 mg/kg<br>i.p.)    | U-shaped dose-<br>response, max<br>inhibition at 25 µg/kg | [2]       |
| 10, 25, 100                  | Amphetamine (2<br>mg/kg i.p.) | U-shaped dose-<br>response, max<br>inhibition at 25 μg/kg | [2]       |

Table 4: Effects of Intra-Nucleus Accumbens (NAcc) Administration of CART(55-102) on Psychostimulant-Induced Locomotion

| CART(55-102) Dose<br>(μ g/side) | Psychostimulant               | Change in<br>Locomotor Activity                        | Reference |
|---------------------------------|-------------------------------|--------------------------------------------------------|-----------|
| 1.0, 2.5                        | Cocaine (10 mg/kg<br>i.p.)    | Dose-dependent<br>blockade of sensitized<br>locomotion | [3]       |
| 2.5                             | Amphetamine (1<br>mg/kg i.p.) | Attenuation                                            | [4][5]    |
| -                               | Amphetamine                   | Inhibition of behavioral sensitization                 | [6]       |

Table 5: Effects of Intra-Basolateral Amygdala (BLA) Administration of CART(55-102) on Conditioned Place Preference (CPP)



| Dose (μ g/side ) | Outcome       | Interaction with<br>Amphetamine<br>(AMPH)                                 | Reference |
|------------------|---------------|---------------------------------------------------------------------------|-----------|
| 1                | No CPP or CPA | Sub-rewarding dose +<br>sub-rewarding AMPH<br>(0.1 mg/kg) produced<br>CPP | [7]       |
| 2                | CPP           | -                                                                         | [7]       |
| 4                | СРА           | Aversive dose + rewarding AMPH (1.0 mg/kg) produced no CPP or CPA         | [7]       |

# Experimental Protocols Stereotaxic Surgery and Cannula Implantation

- Animal Model: Male Sprague Dawley rats (225-275 g) are typically used.[8][9] Animals are pair-housed with ad libitum access to food and water on a 12-hour light:dark cycle.[8][9]
- Anesthesia: Rats are anesthetized, for example with a cocktail of ketamine, acepromazine, and xylazine.
- Procedure: Bilateral guide cannulae are stereotaxically implanted, targeting specific brain regions such as the VTA, NAcc, or BLA. Coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).
- Recovery: Animals are allowed a recovery period of at least one week post-surgery.

## **Intracranial Microinjections**

- Apparatus: Injections are performed in conscious, freely moving rats. A microinjection pump is used to deliver the solution at a controlled rate.
- Procedure: An injector cannula, extending slightly beyond the guide cannula, is inserted.
   CART(55-102), dissolved in artificial cerebrospinal fluid (aCSF) or saline, is infused



bilaterally over a specific duration (e.g., 1 minute). The injectors are left in place for an additional period (e.g., 1 minute) to allow for diffusion.

# **Locomotor Activity Assay**

- Apparatus: Activity is monitored in automated locomotor activity chambers equipped with photobeam arrays to detect horizontal and vertical movements.
- Habituation: Rats are habituated to the testing chambers for a set period (e.g., 30-60 minutes) before any injections.
- Drug Administration and Measurement: Following habituation, rats receive intracranial and/or intraperitoneal injections of CART(55-102), psychostimulants, or their respective vehicles.
   Locomotor activity is then recorded for a specified duration (e.g., 60-90 minutes).[2][8]

## **Conditioned Place Preference (CPP)**

- Apparatus: A three-chambered apparatus is used, with two conditioning chambers distinguished by visual and tactile cues, and a smaller neutral central chamber.
- Phases:
  - Pre-conditioning (Baseline Preference): Rats are allowed to freely explore the entire apparatus for a set time (e.g., 15 minutes) to determine any initial preference for one of the conditioning chambers.
  - Conditioning: Over several days, rats receive alternating injections of the drug (e.g., CART(55-102) or amphetamine) and vehicle. Immediately following the drug injection, they are confined to one conditioning chamber, and after the vehicle injection, they are confined to the other.
  - Post-conditioning (Test): In a drug-free state, rats are again allowed to freely explore the
    entire apparatus. The time spent in each conditioning chamber is recorded. A significant
    increase in time spent in the drug-paired chamber indicates CPP, while a significant
    decrease indicates conditioned place aversion (CPA).[7]

# In Vivo Microdialysis



- Procedure: A microdialysis probe is stereotaxically implanted into a target brain region, such as the nucleus accumbens shell.[10] The probe is perfused with aCSF.
- Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after intracerebroventricular (i.c.v.) administration of CART(55-102).[10]
- Analysis: Samples are analyzed using high-performance liquid chromatography (HPLC) to measure the extracellular concentrations of dopamine and its metabolites, DOPAC and HVA.
   [10]

# **Signaling Pathways and Mechanisms of Action**

The psychostimulant-like and modulatory effects of CART(55-102) are mediated by complex interactions with various neurotransmitter systems and intracellular signaling cascades.

## **Dopaminergic System Interaction**

A primary mechanism underlying the effects of CART(55-102) involves its modulation of the mesolimbic dopamine system.

- VTA: In the VTA, CART(55-102) appears to have psychostimulant-like effects by increasing locomotor activity and inducing CPP.[1] These effects are blocked by the D2 dopamine receptor antagonist haloperidol, suggesting that CART(55-102) enhances dopaminergic transmission.[1] One proposed mechanism is the inhibition of inhibitory GABAergic inputs to VTA dopamine neurons.[1]
- NAcc: In contrast, in the NAcc, CART(55-102) generally acts to attenuate the effects of psychostimulants.[11][12] It has been shown to block amphetamine- and cocaine-induced locomotor activity when injected directly into the NAcc.[3][4][5] This suggests a homeostatic role for CART in the NAcc, counteracting excessive dopamine signaling.[11]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Redirecting [linkinghub.elsevier.com]
- 2. Intraperitoneal Administration of CART 55–102 Inhibits Psychostimulant-Induced Locomotion - PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 3. Microinjection of CART peptide 55-102 into the nucleus accumbens blocks both the expression of behavioral sensitization and ERK phosphorylation by cocaine PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycogen Synthase Kinase 3β Is a Key Regulator in the Inhibitory Effects of Accumbal Cocaine- and Amphetamine-Regulated Transcript Peptide 55–102 on Amphetamine-Induced Locomotor Activity | MDPI [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. moleculardepot.com [moleculardepot.com]
- 7. The effects of infusions of CART 55-102 into the basolateral amygdala on amphetamineinduced conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashdin.com [ashdin.com]
- 9. researchgate.net [researchgate.net]
- 10. CART peptide increases the mesolimbic dopaminergic neuronal activity: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CART peptides as modulators of dopamine and psychostimulants and interactions with the mesolimbic dopaminergic system PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [The Dichotomous Role of CART(55-102) in Psychostimulant Effects: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b561573#cart-55-102-rat-and-its-link-to-psychostimulant-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com